4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazole ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Substitution Reactions:
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-chlorobenzamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-ethylphenyl)benzamide
- 4-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide is unique due to the presence of the thiazole ring and the specific substitution pattern. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18ClN3OS2 |
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Molecular Weight |
416g/mol |
IUPAC Name |
4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H18ClN3OS2/c1-3-13-4-6-14(7-5-13)17-12(2)27-20(22-17)24-19(26)23-18(25)15-8-10-16(21)11-9-15/h4-11H,3H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
ZUYROOAFWLIHGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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